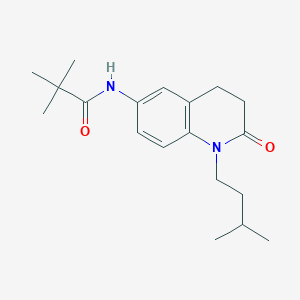

![molecular formula C11H10N4S B2398285 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 369614-63-1](/img/structure/B2398285.png)

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol” is a complex organic compound that contains an indole ring and a 1,2,4-triazole ring. It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . This compound forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years due to their significant biological activities . A study reported the stereoselective synthesis of new 4-Aryl-5-indolyl-1,2,4-triazole . The precursors were galactosylated in the presence of NaHCO3 in ethanol to produce S-galactosides . Improvement in the yields of N-galactosides was produced by thermal migration of the galactosyl moiety from sulfur to nitrogen using fusion .Molecular Structure Analysis

The molecular structure of “5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol” is complex due to the presence of multiple rings. The phenyl and indole moieties were found to be twisted from the triazole ring mean in both compounds . For compound 5, the twist angles were 66.24° and 18.86°, respectively, while the corresponding values for 9 were in the ranges of 73.15–77.29° and 13.96–20.70°, respectively .Scientific Research Applications

Antimicrobial Activities

The synthesis of compounds related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol has been studied for their potential antimicrobial activities. For example, derivatives of 1,2,4-triazole were synthesized and evaluated as antimicrobial agents against various bacterial strains, including Micrococcus luteus and Bacillus cereus, showing significant activity in some cases (Kaplancikli et al., 2008). Another study explored the antimicrobial activity of newly synthesized compounds, revealing good or moderate activity for most compounds screened (Bayrak et al., 2009).

Antioxidant Properties

Research into the antioxidant properties of 1,2,4-triazole derivatives, including those related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, has been conducted. For instance, a study synthesized a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and related derivatives, evaluating their in vitro antioxidant properties, with some compounds showing promising results (Baytas et al., 2012).

Potential Use in Corrosion Inhibition

Compounds structurally related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol have been studied for their potential as corrosion inhibitors. For example, a study examined benzimidazole derivatives, which include a triazole moiety, as inhibitors for mild steel corrosion, finding them effective in certain conditions (Yadav et al., 2013).

Anticholinesterase Agents

Certain derivatives of 1,2,4-triazole have been synthesized and evaluated as cholinesterase inhibitors, which is a significant area in medicinal chemistry. One study produced compounds that demonstrated a promising inhibitory effect on acetylcholinesterase, suggesting potential applications in conditions like Alzheimer’s disease (Mohsen, 2012).

Future Directions

properties

IUPAC Name |

3-(1H-indol-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQQTEXUDSLNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

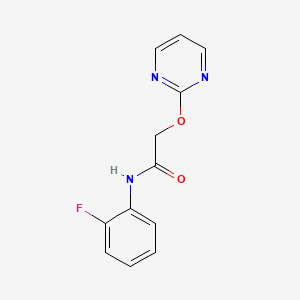

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

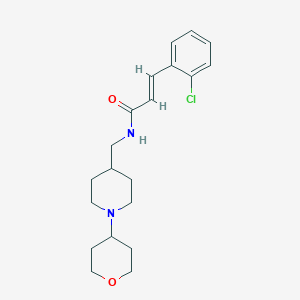

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

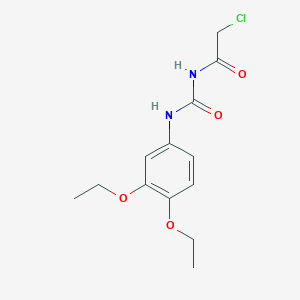

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)